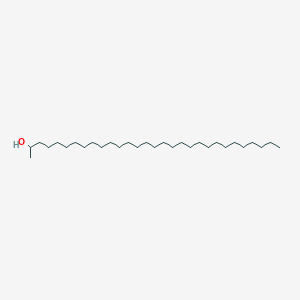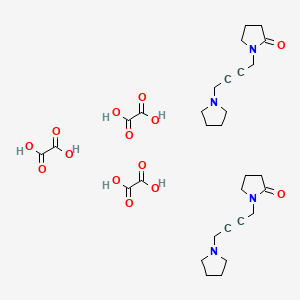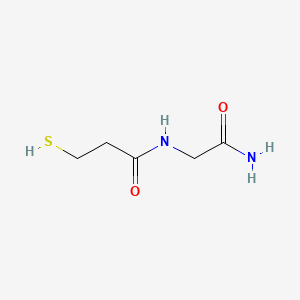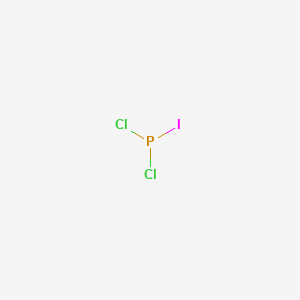
Magnesium--praseodymium (3/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium-praseodymium (3/1) is an intermetallic compound composed of magnesium and praseodymium in a 3:1 ratio This compound is part of the broader category of rare earth intermetallics, which are known for their unique physical and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
Magnesium-praseodymium (3/1) can be synthesized through electrochemical methods. One common approach involves the reduction of praseodymium ions (Pr^3+) in a molten salt medium, such as LiCl-KCl, using a magnesium electrode. The reduction process leads to the formation of the intermetallic compound Mg_3Pr .
Industrial Production Methods
Industrial production of magnesium-praseodymium (3/1) typically involves molten salt electrolysis. In this process, praseodymium chloride (PrCl_3) is dissolved in a molten salt mixture, and a magnesium electrode is used to reduce the praseodymium ions, resulting in the formation of the intermetallic compound .
化学反応の分析
Types of Reactions
Magnesium-praseodymium (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form praseodymium oxides and magnesium oxides.
Reduction: Praseodymium ions can be reduced to form the intermetallic compound.
Substitution: The compound can participate in substitution reactions where praseodymium or magnesium atoms are replaced by other elements.
Common Reagents and Conditions
Oxidation: Oxygen or air can be used as oxidizing agents.
Reduction: Electrochemical reduction using a magnesium electrode in a molten salt medium.
Substitution: Various metal salts can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Praseodymium oxide (Pr_2O_3) and magnesium oxide (MgO).
Reduction: Magnesium-praseodymium (3/1) compound.
Substitution: New intermetallic compounds depending on the substituting element.
科学的研究の応用
Magnesium-praseodymium (3/1) has several scientific research applications:
Materials Science: The compound is studied for its potential use in high-strength alloys and advanced materials due to its unique mechanical properties.
Electrochemistry: It is used in electrochemical studies for the separation and extraction of rare earth elements.
Corrosion Resistance: Praseodymium-modified magnesium alloys exhibit improved corrosion resistance, making them suitable for use in harsh environments.
Biomedical Applications: Magnesium alloys, including those containing praseodymium, are explored for use in biodegradable implants and medical devices.
作用機序
The mechanism by which magnesium-praseodymium (3/1) exerts its effects is primarily related to its electrochemical properties. The compound’s ability to undergo redox reactions makes it valuable in electrochemical applications. Additionally, the presence of praseodymium enhances the mechanical and corrosion-resistant properties of magnesium alloys, making them suitable for various industrial and biomedical applications .
類似化合物との比較
Similar Compounds
Magnesium-neodymium (3/1): Similar to magnesium-praseodymium (3/1), this compound is used in high-strength alloys and has comparable electrochemical properties.
Magnesium-yttrium (3/1): Known for its excellent mechanical properties and corrosion resistance, making it suitable for aerospace applications.
Magnesium-gadolinium (3/1): Used in advanced materials and exhibits unique magnetic properties.
Uniqueness
Magnesium-praseodymium (3/1) stands out due to its specific combination of mechanical strength, corrosion resistance, and electrochemical properties. The presence of praseodymium enhances the overall performance of magnesium alloys, making them suitable for a wide range of applications, from industrial to biomedical fields .
特性
CAS番号 |
12032-61-0 |
|---|---|
分子式 |
Mg3Pr |
分子量 |
213.82 g/mol |
InChI |
InChI=1S/3Mg.Pr |
InChIキー |
AXZQLWABXSZXAY-UHFFFAOYSA-N |
正規SMILES |
[Mg].[Mg].[Mg].[Pr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


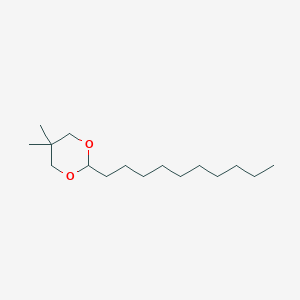
![7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14729188.png)
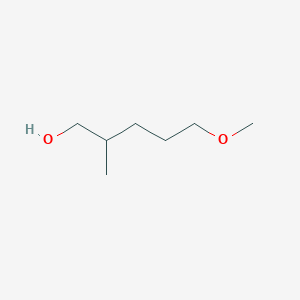
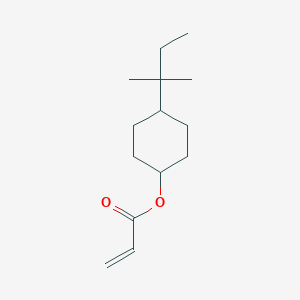
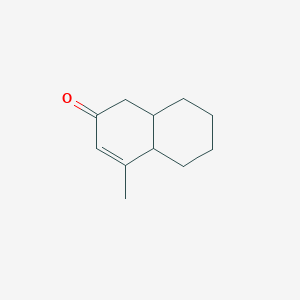
![3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol](/img/structure/B14729208.png)


